Diacetyl dihydrazone
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Overview
Description
Diacetyl dihydrazone is a chemical compound derived from diacetyl, a diketone, and hydrazine. It is known for its coordination properties and has been studied for various applications in chemistry, biology, and industry. The compound is characterized by the presence of two hydrazone groups, which contribute to its reactivity and versatility in forming complexes with metals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diacetyl dihydrazone can be synthesized through the condensation reaction of diacetyl (2,3-butanedione) with hydrazine hydrate. The reaction typically involves mixing diacetyl with an excess of hydrazine hydrate in an ethanol solution under nitrogen atmosphere. The mixture is stirred for several hours, during which the color changes, indicating the formation of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves similar condensation reactions on a larger scale. The process may include additional purification steps such as recrystallization to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Diacetyl dihydrazone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into different hydrazine derivatives.
Substitution: The hydrazone groups can participate in substitution reactions, forming new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various alkylating agents and halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, azines, and metal complexes. These products are often characterized by their unique spectral properties and coordination behavior .
Scientific Research Applications
Mechanism of Action
The mechanism of action of diacetyl dihydrazone involves its ability to form complexes with metal ions. These complexes can interact with biological molecules, leading to various effects. For example, in anticancer applications, the metal complexes can interfere with DNA replication and cell division, leading to cell death . The hydrazone groups also play a role in the compound’s reactivity, allowing it to participate in redox reactions and form reactive oxygen species .
Comparison with Similar Compounds
Diacetyl dihydrazone can be compared with other similar compounds, such as:
Diacetyl bis-hetarylhydrazones: These compounds also form complexes with metals and have similar coordination properties.
1,1′-Diacetylferrocene dihydrazone: This compound has been studied for its anticancer activity and forms stable complexes with palladium and platinum.
Diacetyl salicylaldehyde succinic acid dihydrazone: Known for its biological activity and coordination behavior.
This compound is unique due to its specific structure, which allows it to form a wide range of complexes with different metals, leading to diverse applications in various fields.
Properties
CAS No. |
3457-52-1 |
---|---|
Molecular Formula |
C4H10N4 |
Molecular Weight |
114.15 g/mol |
IUPAC Name |
(E)-[(3E)-3-hydrazinylidenebutan-2-ylidene]hydrazine |
InChI |
InChI=1S/C4H10N4/c1-3(7-5)4(2)8-6/h5-6H2,1-2H3/b7-3+,8-4+ |
InChI Key |
KOOQXRKDBKHOEL-FCXRPNKRSA-N |
Isomeric SMILES |
C/C(=N\N)/C(=N/N)/C |
Canonical SMILES |
CC(=NN)C(=NN)C |
Origin of Product |
United States |
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